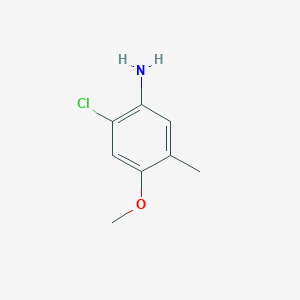

2-Chloro-4-methoxy-5-methylaniline

Description

Historical Context of Substituted Aniline (B41778) Research in Organic Chemistry

The story of substituted anilines begins with the discovery of aniline itself in the 19th century. Initially used in the burgeoning dye industry, the versatility of the aniline scaffold quickly became apparent. utas.edu.au Chemists realized that by modifying the aniline core with various functional groups, they could fine-tune the molecule's properties for a vast array of applications. This led to an explosion of research into substituted anilines, which became crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The development of methods to introduce substituents at specific positions on the aniline ring was a major focus, laying the groundwork for the synthesis of complex molecules with tailored functions.

Contemporary Research Significance of 2-Chloro-4-methoxy-5-methylaniline as a Key Chemical Synthon

In the modern era of organic synthesis, this compound has carved out a niche as a valuable chemical synthon. Its specific substitution pattern, featuring a chloro, a methoxy (B1213986), and a methyl group, provides a unique combination of electronic and steric properties that chemists can exploit to construct more complex molecular architectures.

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. For instance, it is a named intermediate in the preparation of certain thiazole (B1198619) derivatives with potential applications in medicinal chemistry. google.com A key application is in the synthesis of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazol-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine, highlighting its role in constructing complex pharmaceutical candidates. google.com The presence of the chlorine atom allows for further functionalization through cross-coupling reactions, while the methoxy and methyl groups can influence the reactivity and solubility of the final product.

The utility of this aniline derivative also extends to the agrochemical industry. For example, it is a building block in the synthesis of certain herbicidal compounds. sigmaaldrich.com The specific arrangement of substituents on the aniline ring is often crucial for the biological activity of the final product.

The table below summarizes some of the key properties of this compound:

| Property | Value |

| CAS Number | 344794-49-6 mzcloud.org |

| Molecular Formula | C8H10ClNO mzcloud.org |

| Molecular Weight | 171.62 g/mol mzcloud.org |

| Appearance | Solid |

| SMILES | CC1=CC(=C(C=C1OC)Cl)N mzcloud.org |

Current Gaps and Future Perspectives in the Academic Investigation of this compound

Despite its utility, the academic investigation of this compound is not without its challenges and opportunities. A significant portion of the available information on this compound is found within the patent literature, suggesting a strong industrial interest but a comparative lack of fundamental academic studies.

Current Gaps:

Limited Publicly Available Research: There is a noticeable scarcity of peer-reviewed academic publications focusing specifically on the synthesis, reactivity, and application of this compound. Much of the knowledge is likely held within corporate research and development departments.

Challenges in Functionalization: While the chloro group offers a handle for further reactions, developing selective and efficient methods for the functionalization of the other positions on the ring in the presence of the existing substituents can be challenging.

Exploration of New Applications: The full potential of this compound in areas beyond its current use in pharmaceuticals and agrochemicals, such as in the synthesis of novel dyes, polymers, or materials with unique electronic or optical properties, remains largely unexplored in the academic realm.

Future Perspectives:

Development of Novel Synthetic Methodologies: There is a need for the development of more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. Recent advances in catalytic cross-coupling and C-H activation reactions could be applied to this system. acs.org

Expansion into Materials Science: The unique electronic properties conferred by the substituent pattern could be harnessed in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Probing Biological Activity: Further academic investigation into the biological activity of derivatives of this compound could uncover new therapeutic or agrochemical leads.

The table below outlines some of the key research findings related to the application of this compound and its analogues.

| Application Area | Research Finding | Reference |

| Pharmaceutical Synthesis | Intermediate in the synthesis of a thiazole-based pharmaceutical candidate. | google.com |

| Agrochemical Synthesis | Building block for certain herbicidal compounds. | sigmaaldrich.com |

| Medicinal Chemistry | Chloro-substituted anilines are important scaffolds for bioactive heterocycles. | utas.edu.au |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxy-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFBKYDJLDUZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Methoxy 5 Methylaniline

Regioselective Functionalization Strategies for Aromatic Aniline (B41778) Systems

The direct and controlled functionalization of an aromatic aniline ring to produce 2-Chloro-4-methoxy-5-methylaniline presents a significant synthetic challenge due to the activating and directing effects of the amine, methoxy (B1213986), and methyl groups.

Halogenation and Methoxy Group Introduction Approaches

The synthesis of the target compound can be envisioned through the regioselective chlorination of a pre-existing methoxy-methylaniline derivative. A plausible precursor is 4-methoxy-3-methylaniline (B90814). The inherent directing effects of the amine (ortho-, para-directing and strongly activating) and methoxy (ortho-, para-directing and strongly activating) groups, along with the methyl group (ortho-, para-directing and activating), require careful control of the chlorination reaction to achieve the desired substitution pattern.

Electrophilic chlorination of 4-methoxy-3-methylaniline would likely lead to a mixture of products. However, by protecting the highly activating amino group, for instance as an acetanilide, the regioselectivity of the subsequent chlorination can be more precisely controlled. The acetyl group moderates the activating effect of the amine and provides steric hindrance, favoring chlorination at the less hindered position ortho to the amine.

Another approach involves the halogenation of N,N-dialkylaniline N-oxides. This method allows for selective ortho-chlorination by treating the corresponding N-oxide with thionyl chloride.

The introduction of the methoxy group can be achieved via nucleophilic aromatic substitution on a suitably activated precursor, such as a dinitro- or cyano-substituted chlorotoluene, followed by reduction of the activating group. Alternatively, methoxylation of a phenol (B47542) derivative is a common strategy. For instance, 2-chloro-5-methyl-4-nitrophenol (B3024958) could be methoxylated and then the nitro group reduced to the amine.

Methylation and Amine Group Installation Techniques

The installation of the methyl group can be accomplished through various methods, including Friedel-Crafts alkylation of a suitable chloro-methoxyaniline precursor. However, this method is often plagued by issues of polysubstitution and rearrangement. A more controlled approach would involve the use of a starting material already containing the methyl group in the desired position, such as p-cresol (B1678582).

The amine group is typically introduced by the reduction of a nitro group. This is a highly reliable and widely used transformation in the synthesis of aromatic amines. A variety of reducing agents can be employed, including metal catalysts like palladium, platinum, or nickel with hydrogen gas, or chemical reducing agents such as tin(II) chloride or iron in acidic media. The chemoselective reduction of a nitro group in the presence of other functional groups like halogens is well-established. thieme-connect.de

A potential synthetic route starting from p-cresol is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 4-Methyl-2-nitrophenol |

| 2 | Chlorination | SO₂Cl₂ | 2-Chloro-4-methyl-6-nitrophenol |

| 3 | Methylation (O-alkylation) | CH₃I, K₂CO₃ | 2-Chloro-4-methyl-6-nitroanisole |

| 4 | Reduction | Fe, HCl or H₂, Pd/C | This compound |

Multistep Synthesis Pathways via Nitroaromatic Precursors

The use of nitroaromatic compounds as precursors is a cornerstone in the synthesis of complex anilines like this compound. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution and its facile reduction to an amino group provides a versatile entry point.

Reductive Amination of Substituted Nitrobenzenes

Reductive amination, which combines the reduction of a nitro group and the formation of a C-N bond in a single pot, is an efficient strategy. nih.govnih.govresearchgate.net While typically used for N-alkylation, the core principle of nitro group reduction is central. A more direct application in the synthesis of the target compound involves the sequential modification of a nitroaromatic precursor followed by the final reduction step.

A plausible pathway could start from 4-chloro-2-nitrotoluene:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 4-Chloro-5-methyl-2-nitroanisole |

| 2 | Nucleophilic Aromatic Substitution (Methoxylation) | NaOCH₃, CH₃OH | 2-Methoxy-5-methyl-4-nitroaniline |

| 3 | Reduction | H₂, Pd/C | This compound |

Halogen-Nitro Exchange Reactions and Subsequent Reduction

Nucleophilic aromatic substitution (SNAᵣ) reactions, where a halogen is displaced by a nucleophile, are significantly accelerated by the presence of ortho or para nitro groups. Current time information in Bangalore, IN.sigmaaldrich.com This strategy can be employed to introduce the methoxy group.

For instance, starting from 2,4-dichloro-5-methylnitrobenzene, a selective methoxylation could be achieved, followed by reduction of the nitro group. The relative positions of the nitro group and the two chlorine atoms would dictate the regioselectivity of the methoxy group introduction.

Catalytic Synthesis Innovations for this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic innovations are pertinent.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to install the amino group at a late stage in the synthesis. This would involve the coupling of a substituted aryl halide or triflate with an ammonia (B1221849) equivalent.

Furthermore, catalytic C-H activation and functionalization offer a direct approach to introduce the chloro or methyl groups onto a pre-existing aniline or anisole (B1667542) derivative. acs.org For example, palladium-catalyzed meta-C-H chlorination of an appropriately substituted aniline derivative could be a potential route.

Innovations in the catalytic reduction of nitroarenes using supported gold nanoparticles or other noble metal catalysts offer high chemoselectivity and efficiency. thieme-connect.de These methods are crucial for the final step in many of the synthetic pathways discussed.

Biocatalysis, using enzymes such as nitroreductases, is also an emerging field for the synthesis of anilines from nitroaromatic compounds, offering a green and highly selective alternative to traditional chemical methods.

Below is a table summarizing various catalytic approaches relevant to the synthesis of the target compound:

| Catalytic Reaction | Catalyst System | Application in Synthesis |

| Buchwald-Hartwig Amination | Pd-based catalysts with phosphine (B1218219) ligands | Introduction of the amino group to an aryl halide precursor. |

| C-H Chlorination | Pd(OAc)₂ with specific ligands | Direct chlorination of an aniline or anisole derivative. |

Nitro Group Reduction | Supported noble metal nanoparticles (e.g., Au/TiO₂, Pd/C) | Chemoselective reduction of a nitro precursor to the final aniline. thieme-connect.de | | Biocatalytic Reduction | Nitroreductase enzymes | Green and selective reduction of a nitroaromatic precursor. |

Transition Metal-Catalyzed Coupling Reactions in Aniline Synthesis

The formation of an aryl-nitrogen bond is a fundamental transformation in organic chemistry. Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of aromatic amines, offering significant advantages over older methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope.

The Buchwald-Hartwig amination stands out as a premier palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands has been critical in expanding the reaction's scope and efficiency. wikipedia.org Early systems used monodentate phosphines like P(o-tolyl)₃, but the breakthrough came with the introduction of bulky biarylphosphine ligands by the Buchwald group and chelating diphosphine ligands like DPEphos and Xantphos. These advanced ligands promote the reductive elimination step and prevent the formation of inactive catalyst species, allowing for the coupling of a wide range of aryl chlorides, bromides, and even unreactive substrates at room temperature. researchgate.net

For the specific synthesis of this compound, a plausible Buchwald-Hartwig approach would involve the coupling of a suitable di- or tri-substituted aromatic halide with an amine source. A potential pathway is the reaction of 1,2-dichloro-4-methoxy-5-methylbenzene with an ammonia equivalent or a protected amine, followed by deprotection. The regioselectivity of the amination can be a challenge in polychlorinated substrates, but it can often be controlled by the specific ligand and reaction conditions used. mit.edu

Table 1: Hypothetical Buchwald-Hartwig Reaction Conditions for this compound Synthesis

| Parameter | Condition | Rationale/Reference |

| Aryl Halide | 2,4-Dichloro-1-methoxy-5-methylbenzene | Commercially available precursor. The reactivity difference between the two chlorine atoms can be exploited. |

| Amine Source | Benzophenone imine (as ammonia surrogate) | Often used when direct amination with ammonia is difficult. |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source for cross-coupling. researchgate.net |

| Ligand | XPhos or BrettPhos | Bulky, electron-rich monophosphine ligands are highly effective for coupling aryl chlorides. libretexts.org |

| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. researchgate.net |

| Solvent | Toluene or Dioxane | Aprotic solvents that are standard for this type of coupling. libretexts.org |

| Temperature | 80-110 °C | Typical temperature range to ensure reasonable reaction rates. |

Other transition metals, such as copper, have also been used for C-N bond formation in what are known as Ullmann or Chan-Lam coupling reactions. nih.gov These reactions can sometimes offer advantages in terms of cost and sensitivity, although palladium catalysis remains more general and widely applied for complex aniline synthesis.

Green Chemistry Principles in Synthesis Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied to improve sustainability and safety.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed reactions like the Buchwald-Hartwig amination are generally high in atom economy.

Use of Safer Solvents: Traditional organic syntheses often use volatile and toxic solvents. Research has focused on replacements such as water, supercritical fluids, or deep eutectic solvents (DESs). mdpi.comijiras.com DESs, which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), are gaining attention due to their low vapor pressure, non-flammability, and biodegradability. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. nih.govmdpi.comrsc.org A microwave-assisted approach for aniline synthesis from an activated aryl halide can proceed in aqueous ammonium (B1175870) hydroxide, eliminating the need for organic solvents and metal catalysts. tandfonline.com

Catalysis: The use of catalysts is inherently a green principle as they are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. The development of highly active palladium catalysts allows for very low catalyst loadings (down to mol % or ppm levels). researchgate.net

For the synthesis of this compound, a greener route could involve a microwave-assisted, catalyst-free nucleophilic aromatic substitution if a sufficiently activated precursor is used. For example, if a nitro group is present on the starting aryl halide, it can activate the ring for substitution by an amine in an aqueous medium under microwave irradiation. tandfonline.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Method (e.g., Reflux Heating) | Green Method (e.g., Microwave/DES) |

| Solvent | Toluene, Dioxane (Volatile Organic Compounds) | Water, Deep Eutectic Solvents mdpi.comresearchgate.net |

| Reaction Time | Several hours to days researchgate.net | Minutes nih.govmdpi.com |

| Energy Input | Prolonged heating | Short bursts of high-intensity irradiation |

| Catalyst | Transition metals (e.g., Palladium, Copper) | Can sometimes be eliminated with activated substrates tandfonline.com |

| Byproducts | Stoichiometric waste from reagents | Reduced waste, potentially recyclable solvents |

Process Optimization and Scale-Up Considerations in this compound Production

Translating a laboratory-scale synthesis to an industrial production process presents numerous challenges. The optimization and scale-up of the synthesis for this compound require careful consideration of chemical, engineering, and economic factors.

Process Optimization involves systematically varying reaction parameters to achieve the desired outcome, such as maximizing yield and purity while minimizing cost and reaction time. High-throughput experimentation (HTE) tools can accelerate this phase by running many reactions in parallel under different conditions. semanticscholar.org Key parameters to optimize for a transition metal-catalyzed synthesis include:

Catalyst and ligand selection and loading.

Type and amount of base.

Solvent choice.

Reaction temperature and time.

Concentration of reactants.

Scale-Up Considerations involve addressing issues that are not apparent at the lab scale.

Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. The reactor design and cooling systems are critical.

Mass Transfer and Mixing: Ensuring that all reactants are mixed efficiently is more challenging in large vessels. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and reduced yield. The type of agitator and stirring speed are important parameters.

Raw Material Handling: The physical form of the reagents (e.g., solids vs. liquids) and the order of addition can significantly impact the reaction. google.com For instance, adding a reactant gradually to a pre-heated mixture can help control an exothermic reaction. researchgate.net

Downstream Processing: Isolation and purification of the final product must be efficient and scalable. This includes extractions, crystallizations, and distillations. The choice of solvent in the reaction can have a major impact on the ease of purification.

Safety and Environmental Impact: A thorough hazard analysis is required to identify potential risks, such as flammable solvents, toxic reagents, or exothermic events. The process must comply with environmental regulations regarding waste disposal.

For the production of this compound, a robust process would likely favor conditions that are less sensitive to minor variations and use reagents that are readily available and cost-effective. For example, while a highly specialized ligand might give the best yield in the lab, a slightly less effective but more stable and cheaper ligand might be preferred for industrial production.

Elucidation of Reactivity and Mechanistic Pathways of 2 Chloro 4 Methoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions on 2-Chloro-4-methoxy-5-methylaniline

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions on this compound are dictated by the combined influence of its substituents.

| Substituent | Position | Activating/Deactivating Effect | Directive Influence | Mechanism of Effect |

|---|---|---|---|---|

| -NH₂ (Amino) | C1 | Strongly Activating | Ortho, Para | +R (Resonance) >> -I (Inductive) |

| -Cl (Chloro) | C2 | Deactivating | Ortho, Para | -I (Inductive) > +R (Resonance) |

| -OCH₃ (Methoxy) | C4 | Strongly Activating | Ortho, Para | +R (Resonance) > -I (Inductive) |

| -CH₃ (Methyl) | C5 | Weakly Activating | Ortho, Para | +I (Inductive) |

Regioselectivity and Reaction Rate Studies

The regioselectivity of electrophilic substitution is determined by considering the directing effects of all four substituents. The available positions for substitution are C3 and C6.

Attack at C6: This position is ortho to the powerfully activating amino group and meta to the methoxy (B1213986) and chloro groups. The directing influence of the amino group strongly favors substitution at this position.

Attack at C3: This position is ortho to both the chloro and methoxy groups and meta to the amino group.

Considering the hierarchy of activating strength (-NH₂ > -OCH₃ > -CH₃), the amino group exerts the most significant directing effect. Therefore, the incoming electrophile will be predominantly directed to the C6 position, which is ortho to the amino group and relatively unhindered sterically. The high electron density conferred by the amino and methoxy groups leads to a very high reaction rate, often requiring mild conditions to prevent over-reaction, such as poly-substitution. libretexts.org In many cases involving highly activated anilines, the amino group is temporarily acetylated to form an acetanilide. msu.eduyoutube.com This moderates the activating influence, allowing for more controlled, selective substitution, after which the acetyl group can be removed via hydrolysis. libretexts.org

| Position of Attack | Directing Groups (Ortho/Para) | Directing Groups (Meta) | Predicted Outcome |

|---|---|---|---|

| C6 | -NH₂ | -Cl, -OCH₃, -CH₃ | Major Product |

| C3 | -Cl, -OCH₃ | -NH₂, -CH₃ | Minor Product |

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism is generally unfavorable for this compound. The SNAr reaction proceeds via an addition-elimination mechanism, which requires the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, -Cl). wikipedia.orgchemistrysteps.com These groups are necessary to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.

The aromatic ring of this compound is substituted with three electron-donating groups (-NH₂, -OCH₃, -CH₃). These groups increase the electron density of the ring, which destabilizes the negatively charged intermediate required for an SNAr reaction. Consequently, the ring is deactivated towards nucleophilic attack, and standard SNAr reactions are not expected to occur under typical conditions.

Oxidation and Reduction Chemistry of the Aniline (B41778) Moiety in this compound

The aniline moiety is susceptible to both oxidation and reduction reactions, which can lead to a variety of products.

Formation of Quinone-Imines and Other Oxidation Products

Anilines, particularly those with electron-donating substituents, can be readily oxidized. The oxidation of substituted anilines can lead to the formation of highly reactive species known as quinone-imines. rsc.orgrsc.org The oxidation of this compound would likely proceed via the removal of two electrons and two protons to form the corresponding p-quinone-imine. This transformation can be achieved using various oxidizing agents, including silver oxide, potassium ferricyanide, or through anodic oxidation. rsc.orgdocumentsdelivered.com

These quinone-imine intermediates are electrophilic and can participate in further reactions, such as dimerization or cycloaddition. mdpi.com The presence of multiple electron-donating groups on the ring would facilitate the initial oxidation step.

Hydrogenation and Dehalogenation Studies

The chloro substituent on the aromatic ring can be removed through catalytic hydrogenation, a process known as hydrodehalogenation. This reaction typically involves treating the aryl chloride with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a ruthenium complex. acs.orgrsc.orgrsc.org Ethanol (B145695) can sometimes be used as the hydride source. rsc.org This process replaces the chlorine atom with a hydrogen atom, yielding 4-methoxy-5-methylaniline. The selective reduction of a C-Cl bond is a common strategy in organic synthesis. organic-chemistry.orgresearchgate.net

While catalytic hydrogenation can also reduce the aromatic ring to a cyclohexyl ring, this typically requires much harsher conditions (higher pressures and temperatures). A more common challenge in the hydrogenation of chloronitrobenzenes is the selective reduction of the nitro group while preserving the C-Cl bond. rsc.orgnih.govrsc.org For this compound, the primary reduction pathway under mild to moderate catalytic hydrogenation conditions would be dehalogenation.

Cross-Coupling Reactions Utilizing this compound as a Coupling Partner

The presence of a chloro substituent on the aromatic ring of this compound allows it to participate as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. The electronic nature of the methoxy and methyl groups, along with the steric environment around the chloro and amino functionalities, influences the reactivity and efficiency of these coupling processes.

Palladium-Catalyzed C-N and C-C Bond Formations

The formation of new C-N and C-C bonds from aryl chlorides is a cornerstone of modern synthetic chemistry, with the Buchwald-Hartwig amination and Suzuki-Miyaura coupling being premier examples. While extensive literature on the general application of these reactions exists, specific examples utilizing this compound are often found within the context of multi-step syntheses of complex target molecules.

One notable application of a C-N bond-forming reaction involving a similar structural motif is in the synthesis of the potent and selective corticotrophin-releasing factor (CRF)1 receptor antagonist, SSR125543A. nih.govresearchgate.net The core of this molecule contains the 4-(2-chloro-4-methoxy-5-methylphenyl)thiazole unit, which is further functionalized. The synthesis of such complex aminothiazole derivatives often involves the coupling of a substituted aminothiazole with an appropriate aryl halide.

While a direct palladium-catalyzed amination of this compound is not explicitly detailed in the primary synthesis of SSR125543A, the general principles of Buchwald-Hartwig amination provide a framework for how such a reaction would proceed. These reactions typically employ a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine (B1218219) ligand. The choice of base is also critical, with alkali metal alkoxides like sodium tert-butoxide being commonly used.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Buchwald-Hartwig Amination (General) | Primary/Secondary Amines | Pd(OAc)₂ / Ligand (e.g., Xantphos) | NaOtBu | Toluene | 80-120 | Moderate to High | researchgate.net |

| Suzuki-Miyaura Coupling (General) | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | (General Knowledge) |

This table represents typical conditions for the specified reaction types and is not based on specific experimental data for this compound due to a lack of directly reported examples in the searched literature.

Similarly, for C-C bond formation via Suzuki-Miyaura coupling, this compound would be expected to react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. The electronic and steric properties of the aniline would influence the reaction's success and efficiency.

Mechanism-Based Investigations of Coupling Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions have been the subject of extensive investigation. For C-N bond formation via the Buchwald-Hartwig amination, the catalytic cycle is generally understood to involve several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, this compound) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the new C-N bond, which regenerates the Pd(0) catalyst and releases the arylated amine product.

Mechanistic studies have revealed that the nature of the base and the amine can significantly influence the reaction rate and outcome. For instance, investigations into the coupling of aryl triflates with 4-fluoroaniline (B128567) using the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) showed a negative first-order dependence on the DBU concentration, suggesting that the base can inhibit the reaction. nih.gov In such cases, slow addition of the base has been shown to improve product yields. nih.gov

Furthermore, kinetic studies on the coupling of diarylamines with aryl halides have indicated an inverse dependence on the concentration of both the amine and the aryl halide, leading to the proposal of a more complex reaction network for the oxidative addition step. mit.edu The electronic properties of the ligands and substrates also play a crucial role. For example, electron-donating groups on the phosphine ligands can stabilize the palladium center and influence the rate of reductive elimination. mit.edu

Synthesis and Functional Exploration of Derivatives of 2 Chloro 4 Methoxy 5 Methylaniline

Amide and Urea (B33335) Derivative Synthesis from 2-Chloro-4-methoxy-5-methylaniline

The primary amine functionality of this compound is readily converted into amide and urea linkages, which are prevalent in many functional molecules.

Amide Synthesis: The most direct method for amide synthesis involves the acylation of the aniline (B41778). This is typically achieved by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Alternatively, direct coupling with a carboxylic acid can be accomplished using a variety of modern coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under mild conditions.

Urea Synthesis: Urea derivatives are accessible through several synthetic pathways. A common laboratory-scale method involves the reaction of this compound with an appropriate isocyanate. This reaction is typically rapid and high-yielding. For instances where the corresponding isocyanate is unavailable, safer phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be employed. acs.org The aniline first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with another amine to furnish an unsymmetrical urea. acs.org

A patented synthesis route demonstrates the creation of a complex urea derivative from a related chloro-aniline scaffold. google.com In this process, an acyl azide (B81097) is generated and undergoes a Curtius rearrangement to form an isocyanate in situ. This reactive intermediate is then trapped by an amine (1-benzylpiperazine) to yield the final urea product. google.com A similar strategy could be applied to this compound.

Formation of Azomethine (Schiff Base) Compounds Incorporating this compound

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases or azomethines. This condensation reaction is typically performed by heating the reactants in a suitable solvent, such as ethanol (B145695) or toluene, often with azeotropic removal of water to drive the equilibrium toward the product. chemsrc.com An acid catalyst, like a few drops of acetic acid, is frequently added to facilitate the reaction. chemsrc.com

The resulting Schiff bases are valuable intermediates themselves. The carbon-nitrogen double bond (azomethine group) is a key structural feature that can be involved in further transformations, including reduction to secondary amines or participation in cycloaddition reactions for building heterocyclic rings. The electronic nature of the substituents on both the aniline and aldehyde portions influences the stability and reactivity of the resulting imine.

Heterocyclic Ring System Construction Using this compound

The this compound scaffold is a valuable starting point for the synthesis of various heterocyclic systems, which form the core of many functional materials and chemical entities.

Pyrimidines: While direct cyclization of the aniline itself into a pyrimidine (B1678525) is not standard, it can be incorporated into a pyrimidine ring system. For instance, this compound can react with a pre-formed chloropyrimidine, such as 2,4-dichloropyrimidine, via nucleophilic aromatic substitution to displace a chlorine atom and form an aminopyrimidine derivative.

Indoles: The synthesis of indoles from anilines is a well-established field. The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. acs.org this compound can be converted to the corresponding hydrazine (B178648) derivative through diazotization followed by reduction. This hydrazine can then be subjected to the Fischer conditions to yield a substituted indole. Another powerful method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. acs.org While the starting aniline has a chloro group at the 2-position, which is suitable for this reaction, the specific substitution pattern's compatibility would require empirical investigation.

Beyond common indoles and pyrimidines, the aniline scaffold can be used to construct a variety of other heterocyclic rings through cyclocondensation reactions with appropriate bifunctional electrophiles.

For example, reaction with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions would lead to the formation of a substituted quinoxaline. Similarly, condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) can be a pathway to quinoline (B57606) derivatives via methods like the Combes quinoline synthesis. The reaction of an aniline with chloroacetyl chloride can produce an α-chloroacetanilide intermediate, which is a versatile precursor for various heterocycles, including isatins or other nitrogen-containing ring systems.

Polymerization and Oligomerization Studies Involving this compound Monomers

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, primarily polyaniline (PANI). The polymerization is typically carried out via chemical or electrochemical oxidation in an acidic medium. It is plausible that this compound could undergo similar oxidative polymerization to form a substituted polyaniline.

The polymerization process would likely involve the formation of radical cations from the monomer, which then couple to form oligomers and ultimately the polymer chain. The substituents on the aniline ring would significantly influence both the polymerization process and the properties of the resulting polymer.

Reactivity: The electron-donating methoxy (B1213986) and methyl groups would increase the electron density on the ring, potentially facilitating the initial oxidation step. Conversely, the electron-withdrawing chloro group would decrease the monomer's reactivity compared to unsubstituted aniline.

Structure and Solubility: The presence of the three substituents would disrupt the planarity and inter-chain packing of the polymer backbone. This steric hindrance would likely increase the polymer's solubility in common organic solvents, a known challenge with pristine polyaniline.

Electronic Properties: The electronic nature of the substituents would modulate the electronic bandgap of the polymer, thereby affecting its conductivity and electrochromic properties.

Structure-Reactivity Relationship Studies in this compound Derivatives (Excluding Biological/Pharmacological SAR)

The reactivity of this compound and its derivatives is governed by the interplay of its substituents, making it an interesting subject for structure-reactivity studies.

The amino group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. However, its directing effect is modulated by the other substituents. The methoxy and methyl groups are also activating and ortho, para-directing. The chloro group is deactivating but also ortho, para-directing. The positions on the ring available for substitution are C-6. The combined electronic effects of the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group create a unique reactivity profile that can be exploited for selective chemical transformations.

Recent studies in photoredox catalysis have explored how substituent patterns on anilide derivatives influence reaction outcomes. In a dynamic kinetic asymmetric transformation to create axially chiral C-N bonds, the size and electronic nature of substituents on the aniline ring were found to be critical. For instance, in related systems, changing a substituent from a bromo to a chloro to a fluoro group systematically decreased the enantioselectivity of the transformation, highlighting the strong influence of steric and electronic factors on the transition state of the reaction. Similar structure-reactivity trends would be expected in reactions involving derivatives of this compound, where the fixed chloro, methoxy, and methyl groups would pre-define the steric and electronic environment around the reacting center.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 4 Methoxy 5 Methylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in 2-Chloro-4-methoxy-5-methylaniline can be established.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, the methoxy (B1213986) (OCH₃) protons, and the methyl (CH₃) protons.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two isolated aromatic protons. The proton at C3 (between the chloro and methoxy groups) and the proton at C6 (adjacent to the amine group) would each appear as a singlet, as they have no adjacent protons to couple with. Their chemical shifts would be influenced by the electronic effects of the substituents. The C3 proton is expected to be downfield due to the influence of the adjacent electron-withdrawing chlorine atom. The C6 proton's shift will be affected by the electron-donating amine and methyl groups.

Amine Protons (NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of 3.5-4.5 ppm.

Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons. This signal is characteristically found in the 3.7-3.9 ppm region.

Methyl Protons (CH₃): The three protons of the methyl group attached to the aromatic ring will also produce a sharp singlet, typically appearing in the 2.1-2.4 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data from Analogs Note: Predicted values are based on standard additive models and comparison with similar compounds. Experimental data for analogs are provided for context.

| Proton Group | Predicted Shift (ppm) for this compound | Observed Shift (ppm) in 4-chloro-N-(4-methoxybenzyl)aniline rsc.org | Observed Shift (ppm) in 2-Methoxy-5-methylaniline sigmaaldrich.comchemicalbook.com |

|---|---|---|---|

| Ar-H | ~6.5-7.2 (two singlets) | 6.44-7.15 (multiplets) | ~6.6-6.8 (multiplets) |

| NH₂ | ~3.5-4.5 (broad s) | 3.85 (s) | 3.7 (broad s) |

| OCH₃ | ~3.8 (s) | 3.71 (s) | 3.82 (s) |

| CH₃ | ~2.2 (s) | N/A | 2.25 (s) |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and one each for the methoxy and methyl groups.

Aromatic Carbons: The chemical shifts of the aromatic carbons are highly dependent on the attached substituents.

C1 (C-NH₂): Expected around 140-145 ppm.

C2 (C-Cl): Expected around 120-125 ppm.

C4 (C-OCH₃): Expected to be the most downfield aromatic carbon (apart from C1) due to the deshielding effect of the oxygen, around 150-155 ppm.

C5 (C-CH₃): Expected around 130-135 ppm.

C3 and C6: These carbons bearing protons will appear in the range of 110-120 ppm.

Aliphatic Carbons: The methoxy carbon (OCH₃) typically appears around 55-60 ppm, while the methyl carbon (CH₃) is found further upfield, around 15-20 ppm.

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm these assignments unequivocally.

HSQC: An HSQC experiment would correlate each protonated carbon with its directly attached proton(s). This would definitively link the ¹H signals for the C3-H, C6-H, OCH₃, and CH₃ protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC: An HMBC experiment reveals correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the protons of the methyl group (C5-CH₃) would show correlations to C4, C5, and C6, while the methoxy protons would show a correlation to C4.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data from Analogs Note: Predicted values are based on standard additive models. Experimental data for analogs are provided for context.

| Carbon Atom | Predicted Shift (ppm) for this compound | Observed Shift (ppm) in 4-chloro-N-(4-methoxybenzyl)aniline rsc.org | Observed Shift (ppm) in 2-Chloro-4-methylaniline chemicalbook.com |

|---|---|---|---|

| Aromatic C-NH₂ | ~142 | 146.76 | 142.9 |

| Aromatic C-Cl | ~123 | 122.03 | 118.9 |

| Aromatic C-OCH₃ | ~152 | 158.98 | N/A |

| Aromatic C-CH₃ | ~132 | N/A | 128.9 |

| Aromatic CH | ~110-120 | 114.02, 129.09 | 127.3, 130.5 |

| OCH₃ | ~56 | 55.34 | N/A |

| CH₃ | ~18 | N/A | 19.8 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of key functional groups.

The spectrum of this compound would be dominated by vibrations from the N-H, C-H, C-O, C-N, and C-Cl bonds, as well as aromatic C=C stretching.

N-H Stretching: The amine group will show a characteristic pair of medium-intensity bands in the IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretching: Several bands between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching within the aromatic ring.

C-O Stretching: The C-O bond of the methoxy group is expected to produce a strong, characteristic band. The aryl-alkyl ether linkage typically results in two distinct bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration usually appears in the 1250-1380 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretch is expected to give a strong absorption in the fingerprint region, typically between 700 and 850 cm⁻¹.

In the absence of an experimental spectrum, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational frequencies. nih.gov These theoretical calculations provide a predicted spectrum that can be used for several purposes:

Aid in Assignment: Theoretical frequencies help assign the bands in a future experimental spectrum, especially in the complex fingerprint region (below 1500 cm⁻¹).

Structural Confirmation: A strong correlation between the calculated spectrum and an experimentally obtained spectrum provides powerful evidence for the proposed structure.

Understanding Vibrational Modes: Calculations allow for the visualization of atomic motions associated with each vibrational band, leading to a deeper understanding of the molecule's dynamics.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition, C₈H₁₀ClNO. rsc.org

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For this compound (Molecular Weight: 171.62 g/mol ), key fragmentation pathways would include:

Molecular Ion (M⁺˙): A prominent molecular ion peak would be expected at m/z 171. A characteristic M+2 peak at m/z 173, with an intensity approximately one-third of the M⁺˙ peak, would be a clear indicator of the presence of a single chlorine atom.

Loss of Methyl Radical (•CH₃): A common fragmentation for methylated and methoxylated compounds is the loss of a methyl radical, leading to a significant fragment at [M-15]⁺ (m/z 156). This can occur from either the ring methyl or the methoxy group.

Loss of Formaldehyde (CH₂O): Methoxy-substituted aromatic rings often undergo fragmentation by losing formaldehyde, which would result in a fragment at [M-30]⁺ (m/z 141).

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at [M-35]⁺ (m/z 136).

Analysis of these and other fragments allows for the step-by-step reconstruction of the molecule's structure, corroborating the findings from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₈H₁₀ClNO, the theoretical exact mass can be calculated with high precision. This calculated mass serves as a benchmark for experimental results. In a typical HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the molecule is often observed as a protonated species ([M+H]⁺) or as an adduct with other cations present in the solvent, such as sodium ([M+Na]⁺). The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third that of the ³⁵Cl peak.

Table 1: Theoretical Exact Masses for Isotopologues and Adducts of this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| [M(³⁵Cl)]⁺ | C₈H₁₀³⁵ClNO | 171.0451 |

| [M(³⁷Cl)]⁺ | C₈H₁₀³⁷ClNO | 173.0421 |

| [M(³⁵Cl)+H]⁺ | C₈H₁₁³⁵ClNO | 172.0529 |

| [M(³⁷Cl)+H]⁺ | C₈H₁₁³⁷ClNO | 174.0499 |

| [M(³⁵Cl)+Na]⁺ | C₈H₁₀³⁵ClNNaO | 194.0348 |

| [M(³⁷Cl)+Na]⁺ | C₈H₁₀³⁷ClNNaO | 196.0319 |

Note: These values are calculated and serve as the basis for confirming the elemental composition in an experimental HRMS spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org This technique helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. chemguide.co.uknih.gov

For this compound, the protonated molecule ([M+H]⁺, m/z 172.05 for ³⁵Cl) would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to predictable fragmentation pathways based on the functional groups present. miamioh.edu Aromatic amines are known to undergo specific fragmentation patterns. miamioh.edu The fragmentation of chlorine-containing compounds can also yield characteristic ions. nih.gov

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group is a common fragmentation pathway, resulting in a significant fragment ion at m/z 157.

Loss of methylamine (B109427): A rearrangement followed by the loss of methylamine (CH₃NH₂) can sometimes be observed in substituted anilines.

Loss of chlorine radical (•Cl): Direct cleavage of the carbon-chlorine bond would produce an ion at m/z 137.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion may eject carbon monoxide, a common fragmentation for methoxy-substituted aromatics.

Table 2: Predicted Key Fragment Ions and Neutral Losses in MS/MS of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 172 | 157 | 15 (•CH₃) | Loss of methyl radical from the methoxy group |

| 172 | 137 | 35 (•Cl) | Loss of chlorine radical |

| 157 | 129 | 28 (CO) | Subsequent loss of carbon monoxide |

| 172 | 93 | 79 (C₅H₄Cl) | Cleavage leading to an aniline (B41778) fragment ion |

Note: This table represents predicted fragmentation based on established chemical principles, not experimental data.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of now, a publicly available crystal structure for this compound has not been reported. However, should a suitable single crystal be grown and analyzed, the technique would provide invaluable data. The analysis would confirm the substitution pattern on the benzene ring and reveal the planarity of the aromatic system. It would also detail the orientation of the methoxy and amine substituents relative to the ring. Intermolecular interactions, particularly hydrogen bonds involving the amine group (N-H···N or N-H···O), would be elucidated, explaining the solid-state packing and influencing physical properties like melting point.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the key absorptions are due to π → π* transitions within the benzene ring's conjugated system.

The position and intensity of these absorption bands are sensitive to the nature of the substituents on the ring. ijermt.org

Amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are electron-donating groups that interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths and increasing the absorption intensity (hyperchromic effect). ijermt.orglibretexts.org

For this compound, one would expect to observe characteristic absorption bands for a substituted benzene ring, likely shifted to longer wavelengths (above 280 nm) compared to unsubstituted benzene (approx. 255 nm) due to the combined effect of the electron-donating groups. ijermt.orgnih.gov

Table 3: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength (λmax) Range | Chromophore |

| π → π* | 280 - 320 nm | Substituted benzene ring |

Note: The exact λmax would need to be determined experimentally in a specified solvent.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives (If Applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent molecule, this compound, is achiral and therefore will not exhibit a CD spectrum. However, this aniline derivative could serve as a precursor or building block in the synthesis of more complex, chiral molecules. For instance, if it were used to create atropisomers—molecules that are chiral due to hindered rotation around a single bond—then CD spectroscopy would be an essential tool for characterizing the resulting enantiomers. acs.org The synthesis of such derivatives could introduce elements of axial chirality, making chiroptical analysis relevant for confirming the stereochemistry and enantiomeric purity of the products. acs.org At present, this technique is not applicable to this compound itself but remains a potential analytical method for its future chiral derivatives.

Computational and Theoretical Investigations of 2 Chloro 4 Methoxy 5 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

By minimizing the energy of the molecule with respect to the positions of its atoms, DFT can predict key structural parameters. For a molecule like 2-chloro-4-methoxy-5-methylaniline, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformer. For instance, studies on similar molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) have utilized DFT (specifically the B3LYP method with a 6-31+G(d,p) basis set) to obtain optimized geometrical parameters.

Conformational analysis, another critical application, involves exploring the different spatial arrangements of the molecule's atoms that can be achieved through rotation around single bonds. For this compound, this would primarily involve the rotation of the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Table 1: Representative Optimized Geometric Parameters (Hypothetical) This table illustrates the type of data obtained from a DFT geometry optimization. The values are not from a specific study on this compound but are representative of a substituted aniline (B41778).

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Angle | C-C-Cl | 120.5° |

| Bond Angle | C-C-N | 121.0° |

| Dihedral Angle | C-C-O-C | 180.0° (planar) |

Ab Initio and Semi-Empirical Methods for Electronic Property Prediction

Beyond DFT, other quantum chemical methods are also employed.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parameterization. While often more computationally demanding than DFT, they can provide valuable benchmarks. Studies on related anilines have used HF methods alongside DFT to compare results for properties like molecular geometry and vibrational frequencies.

Semi-Empirical Methods: These methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for screening large numbers of molecules or for studying very large systems where more rigorous methods would be computationally prohibitive.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions) for Reactivity Prediction

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For example, calculations on 2-chloro-4-nitroaniline (B86195) using both HF and DFT methods have been performed to determine these values and predict the molecule's charge transfer interactions.

Table 2: Representative Frontier Orbital Energies Data from a computational study on 2-chloro-4-nitroaniline, illustrating the type of results from molecular orbital analysis.

| Parameter | Value (atomic units) |

| HOMO Energy | -0.24406 |

| LUMO Energy | -0.08751 |

| HOMO-LUMO Gap | 0.15655 |

Fukui functions are another tool derived from molecular orbital theory used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. Analysis of the Fukui function for aniline, for example, shows that the ortho and para positions of the benzene (B151609) ring are most susceptible to electrophilic substitution. For this compound, these calculations would identify which atoms are most likely to participate in different types of chemical reactions.

Vibrational Frequency Calculations and Simulated Spectroscopic Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, scientists can simulate the theoretical spectra of a molecule.

These simulated spectra are invaluable for interpreting experimental data. For instance, in a study of 2-bromo-6-chloro-4-fluoroaniline, theoretical vibrational wavenumbers were computed using both DFT (B3LYP) and ab initio (HF) methods. The calculated frequencies were then compared with experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational modes. Such an analysis for this compound would help to identify characteristic vibrations, such as the N-H stretching of the amine group, the C-Cl stretching, and the vibrations of the aromatic ring.

Reaction Mechanism Pathway Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, scientists can identify the reactants, products, intermediates, and, crucially, the transition states.

A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. Locating the transition state is key to understanding reaction kinetics and mechanism. For example, computational studies on the halogenation of anilines have calculated the activation free energies for different reaction pathways, helping to explain why certain products are formed selectively. Similarly, the mechanism of nucleophilic aromatic substitution (SNAr) on related compounds has been elucidated by identifying the intermediate Meisenheimer complex. For this compound, this type of analysis could be used to predict the outcomes of reactions like nitration, halogenation, or diazotization.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with a particular attribute. In the context of physicochemical properties (excluding biological activity), QSPR can be used to predict attributes like boiling point, melting point, density, and solubility.

The process involves calculating a set of numerical descriptors for the molecule based on its computed 3D structure and electronic properties. These descriptors can include constitutional indices, topological indices, and quantum-chemical parameters. A statistical model is then developed to relate these descriptors to an experimentally measured property. Once validated, this model can be used to predict the property for new or unmeasured compounds like this compound.

Applications of 2 Chloro 4 Methoxy 5 Methylaniline in Chemical Synthesis and Materials Science Non Biological Contexts

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

2-Chloro-4-methoxy-5-methylaniline is a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly heterocyclic compounds. Its utility is highlighted in the preparation of substituted thiazole (B1198619) derivatives. A notable example is its use in the synthesis of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine. google.comgoogle.comgoogle.com In this process, the aniline (B41778) is a key precursor to forming the substituted phenyl-thiazole core of the final molecule. google.comgoogle.comgoogle.com

The synthesis involves several stages where the structural features of this compound are essential for the desired chemical transformations. The amino group allows for the construction of the thiazole ring, while the chloro, methoxy (B1213986), and methyl groups on the phenyl ring influence the reactivity and properties of the final compound.

Below is a table summarizing the key intermediates and the role of this compound in a patented synthetic route.

| Intermediate | Role of this compound | Reference |

| 2-thiocyanato-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one | Precursor to the thiazole ring system, derived from the aniline. | google.com |

| 5-(2-chloro-4-methoxy-5-methylphenyl)-4-methyl-[1.3]-oxathiol-2-ylidene-amine | A tautomeric form of the thiocyanato-propan-1-one, showcasing the reactivity of the aniline-derived portion. | google.com |

Precursor for Dyestuff and Pigment Synthesis (e.g., Azo Dyes)

The general process for creating an azo dye involves:

Diazotization: The primary aromatic amine (in this case, this compound) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. unb.ca

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aniline derivative. unb.caijirset.com

The substituents on the aniline ring (chloro, methoxy, and methyl groups) would influence the color, fastness, and other properties of the resulting azo dye. For instance, the presence of a chloro group can enhance the lightfastness of a dye. The methoxy group, being an electron-donating group, can affect the shade of the color.

A patent for the treatment of azo pigments mentions 2,4-dimethoxy-5-chloro-aniline as a related compound, suggesting that chloro-methoxy substituted anilines have a role in the pigment industry. google.com

Application in Agrochemical Precursor Development (Excluding Active Ingredient Formulation)

Substituted anilines are a significant class of intermediates in the agrochemical industry. google.comvandemark.comevonik.comframochem.com They are used to build the core structures of various herbicides, fungicides, and insecticides. While specific examples of this compound being used as a precursor for an active agrochemical ingredient are not prominently documented in publicly accessible sources, its structural motifs are found in various agrochemical compounds.

The development of agrochemical intermediates often involves creating complex molecules where a substituted aniline provides a key building block. vandemark.comframochem.com The synthesis of these intermediates can involve reactions such as phosgenation, chlorination, and acylation of the aniline derivative. vandemark.comframochem.com The resulting intermediates are then further modified to produce the final active ingredient.

The table below shows examples of related substituted anilines and their general application in the agrochemical sector.

| Related Aniline Derivative | General Application in Agrochemicals | Reference |

| Various substituted anilines | Precursors for insecticides. | google.com |

| Ortho-substituted pentafluorosulfanylbenzenes | Used as synthetic intermediates for agrochemicals. | google.com |

| Substituted phenyl derivatives | Used in the development of agrochemical compounds. | google.com |

Utilization in the Development of Functional Materials and Polymers

Aniline and its derivatives are important monomers for the synthesis of conductive polymers, such as polyaniline (PANI), and other functional materials. rsc.orgsci-hub.seresearchgate.net These materials have applications in sensors, electronic devices, and anticorrosion coatings. The properties of the resulting polymer can be tuned by the nature and position of the substituents on the aniline ring.

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. rsc.orgconicet.gov.ar The presence of chloro, methoxy, and methyl groups on the aniline ring of this compound would be expected to influence the solubility, conductivity, and processing characteristics of the resulting polymer. For example, substituents can increase the solubility of the polymer in common organic solvents, making it easier to process into films and other forms. rsc.org

Research on the polymerization of new aniline derivatives has shown that modifications to the aniline monomer can lead to materials with tailored properties for specific applications, such as gas and pH sensors. rsc.org

Industrial and Process Chemistry Innovations Based on this compound

Innovations in the industrial synthesis of substituted anilines often focus on improving efficiency, reducing costs, and developing more environmentally friendly processes. researchgate.net While specific large-scale industrial process details for this compound are proprietary, general advancements in aniline synthesis provide a context for its production.

One area of innovation is the development of more sustainable and cost-effective production methods for aniline and its derivatives. openpr.com This includes the use of novel catalysts and process intensification techniques. For example, research has explored one-pot synthesis methods and the use of bio-based resources to produce aniline derivatives. openpr.comresearchgate.net

The synthesis of specialty chemicals like the thiazole derivative mentioned in section 7.1 often drives innovation in process chemistry to optimize yield and purity on an industrial scale. The patent describing the use of this compound outlines a specific process for its conversion to the desired product, which represents a targeted industrial application. google.comgoogle.comgoogle.com

Advanced Analytical Methodologies for the Detection and Quantification of 2 Chloro 4 Methoxy 5 Methylaniline

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and quantification of 2-Chloro-4-methoxy-5-methylaniline from complex mixtures. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. thermofisher.com The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detector.

For aromatic amines, reversed-phase HPLC (RP-HPLC) is a common approach. chromatographyonline.comhep.com.cn A C18 column is frequently employed as the stationary phase due to its ability to separate moderately polar compounds. chromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. chromatographyonline.comhep.com.cn Gradient elution, where the composition of the mobile phase is changed during the analysis, is often preferred to achieve better separation of complex samples and to reduce analysis time. nih.gov

The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds like anilines. For this compound, maintaining the pH in the acidic range, for instance using a phosphate (B84403) buffer at pH 3, can ensure consistent protonation of the amine group, leading to reproducible retention times and symmetrical peaks. chromatographyonline.com Detection is commonly performed using a UV-Vis detector, as aromatic amines exhibit strong absorbance in the UV region. epa.gov

A typical starting point for method development could involve a scouting gradient from a low to a high percentage of organic modifier to determine the approximate elution conditions. nih.gov Fine-tuning of the gradient profile, flow rate, and column temperature can then be performed to optimize the resolution and analysis time.

Table 1: Illustrative HPLC Method Parameters for Aniline (B41778) Derivatives

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic amines. chromatographyonline.com |

| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile | Acidic pH ensures consistent protonation of the analyte; acetonitrile is a common organic modifier. chromatographyonline.com |

| Elution | Gradient | Allows for efficient separation of components with varying polarities and reduces run time. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. chromatographyonline.com |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. chromatographyonline.com |

| Detection | UV-Vis at 225 nm | Aromatic amines typically show strong absorbance in this region. chromatographyonline.com |

This table presents a hypothetical set of starting conditions for method development based on literature for similar compounds.

Gas Chromatography (GC) and Coupled GC-MS Techniques

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. amecj.com For aniline derivatives, GC analysis can offer high resolution and sensitivity. rsc.org However, due to the polarity and potential for thermal degradation of some anilines, derivatization is sometimes employed to improve their chromatographic behavior and thermal stability. thermofisher.com Common derivatizing agents include those that form pentafluoropropionamide (B1346557) derivatives, which are more volatile and produce characteristic mass spectra. nih.gov

The choice of the GC column is critical for achieving good separation. A fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, such as SE-54, is often suitable for the analysis of aniline derivatives. arcjournals.org The temperature program of the GC oven is optimized to ensure the separation of the target analyte from other components in the sample.

GC-MS provides both qualitative and quantitative information. amecj.com The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte. chromatographyonline.com Tandem mass spectrometry (GC-MS/MS) offers even higher selectivity and is particularly useful for analyzing complex matrices where interferences are a concern. rsc.orgacs.org

Supercritical Fluid Chromatography (SFC) Applications